6-Hydroxybenzofuran-2(3H)-one

Vue d'ensemble

Description

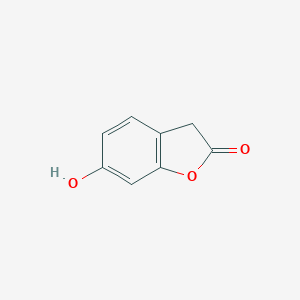

6-Hydroxybenzofuran-2(3H)-one is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a hydroxyl group at the 6th position and a lactone ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybenzofuran-2(3H)-one typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by the formation of 6-methoxybenzofuran in acetic anhydride. The final step involves demethylation using sodium 1-dodecanethiolate to yield the desired product . This process is noted for being safe, cost-effective, environmentally friendly, and scalable.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while maintaining cost efficiency and environmental sustainability.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxybenzofuran-2(3H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different derivatives with altered properties.

Substitution: Commonly involves the replacement of the hydroxyl group with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or alkylating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers.

Applications De Recherche Scientifique

Chemistry

6-Hydroxybenzofuran-2(3H)-one serves as a building block for synthesizing more complex molecules. It has been utilized in various synthetic routes, including:

- Condensation Reactions: The compound can be synthesized through reactions with aldehydes under basic conditions, leading to a range of derivatives with enhanced biological activities.

- Organocatalysis: It has been employed in organocatalytic asymmetric reactions involving naphthoquinones, indicating its role as a catalyst in complex organic transformations.

Biology

The compound is studied for its potential biological activities , including:

- Antimicrobial Properties: Research indicates that this compound exhibits activity against various bacterial strains, including Mycobacterium tuberculosis, with some derivatives showing IC90 values below 0.60 μM .

- Antioxidant Activity: The compound has demonstrated antioxidant capabilities, which may contribute to its protective effects against oxidative stress in biological systems.

Medicine

In medicinal research, the compound is investigated for its potential therapeutic effects :

- Anti-inflammatory Activity: Certain derivatives have been shown to inhibit pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha in stimulated macrophages .

- Anticancer Activity: Studies have revealed that specific analogs can significantly inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives achieved over 90% inhibition of prostate cancer PC-3 cell proliferation at concentrations as low as 300 nM .

Case Study 1: Prostate Cancer Inhibition

A study demonstrated that aurones derived from this compound inhibited cell proliferation in prostate cancer models. The structure-activity relationship (SAR) analysis indicated that modifications at the C-2 and C-6 positions significantly influenced the potency of these compounds.

Key Findings:

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one | <300 | PC-3 |

| (Z)-6-(2,6-dichlorobenzyl)oxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one | <300 | PC-3 |

These findings suggest that further exploration of structural modifications could enhance therapeutic efficacy against prostate cancer.

Case Study 2: Antimicrobial Activity

In vitro studies have shown that certain derivatives of this compound exhibit antimicrobial activity against pathogenic bacteria. For example, compounds demonstrated effectiveness against drug-resistant strains of Mycobacterium tuberculosis, highlighting their potential for development into new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 6-Hydroxybenzofuran-2(3H)-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways related to inflammation, cell proliferation, and oxidative stress. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparaison Avec Des Composés Similaires

- 6-Hydroxybenzofuran-2-carboxylic acid

- Benzofuran-2(3H)-one

- 6-Methoxybenzofuran

Comparison: 6-Hydroxybenzofuran-2(3H)-one is unique due to the presence of both a hydroxyl group and a lactone ring, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications .

Activité Biologique

Introduction

6-Hydroxybenzofuran-2(3H)-one, also known as aurone, is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological activities. The synthesis and structure-activity relationships (SAR) of this compound and its derivatives will also be discussed.

Chemical Structure and Synthesis

This compound has a unique structure characterized by a benzofuran ring with a hydroxyl group at the C-6 position. The synthesis of this compound often involves condensation reactions with various aldehydes under basic conditions, leading to a range of aurone derivatives with enhanced biological activities .

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Melting Point | 115-117 °C |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research has shown that this compound and its derivatives exhibit significant anticancer properties. A study demonstrated that certain aurones derived from this compound inhibit cell proliferation in various cancer cell lines, including prostate cancer PC-3 cells. Notably, compounds such as (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one showed low nanomolar potency in vitro and effective inhibition in vivo using xenograft models .

Case Study: Prostate Cancer Inhibition

In a dose-response study, specific analogs of this compound achieved over 90% inhibition of PC-3 cell proliferation at concentrations as low as 300 nM. The SAR analysis indicated that modifications at the C-2 and C-6 positions significantly influenced the potency of these compounds .

Antimicrobial Activity

Benzofuran derivatives, including this compound, have been reported to possess antimicrobial properties. In vitro studies demonstrated that these compounds exhibit activity against various bacterial strains, including Mycobacterium tuberculosis, with some derivatives showing IC90 values below 0.60 μM .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Certain derivatives have been shown to inhibit pro-inflammatory mediators such as NO and TNF-α in stimulated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .

Other Biological Activities

Beyond anticancer and antimicrobial effects, benzofuran derivatives have demonstrated various other biological activities:

- Analgesic : Compounds exhibit pain-relieving properties.

- Antihyperglycemic : Some derivatives show potential in managing blood sugar levels.

- Antiparasitic : Effective against certain parasitic infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications. Studies have indicated that:

- Substituents at the C-2 and C-6 positions can enhance or diminish activity.

- Alkylation at the C-6 hydroxyl group often leads to improved potency against cancer cell lines .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| C-2 Heteroaryl Group | Increased anticancer potency |

| C-6 Hydroxyl Alkylation | Enhanced selectivity for tubulin binding |

| Substituent Variations | Altered cytotoxicity profiles |

Propriétés

IUPAC Name |

6-hydroxy-3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-2,4,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKJBKYXUNXYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452027 | |

| Record name | 6-Hydroxybenzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2688-49-5 | |

| Record name | 6-Hydroxybenzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.